molecular formula C6H7N3O2<br>C6H3(NH2)2NO2<br>C6H7N3O2 B140028 4-Nitro-o-phenylenediamine CAS No. 99-56-9

4-Nitro-o-phenylenediamine

Cat. No. B140028
M. Wt: 153.14 g/mol
InChI Key: RAUWPNXIALNKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04151280

Procedure details

15 ml of formic acid were added to a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid and the mixture was stirred on a water bath at 80° C. for 3 hours and was cooled. The mixture was made alkaline with concentrated ammonium hydroxide solution and the mixture was filtered. The yellowish needles were washed with water and dried over P2O5 under reduced pressure to obtain 14.3 g (89% yield) of 5(6)-nitro-benzimidazole melting at 209°-211° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](O)=O.[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([NH2:14])[CH:8]=1)([O-:6])=[O:5].[OH-].[NH4+]>Cl>[CH:12]1[C:7]([N+:4]([O-:6])=[O:5])=[CH:8][C:9]2[NH:14][CH:1]=[N:13][C:10]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred on a water bath at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The yellowish needles were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC2=C(C=C1[N+](=O)[O-])NC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.